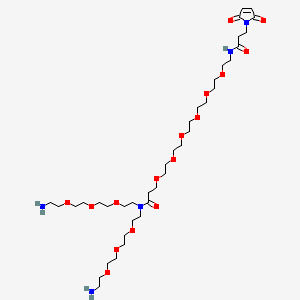

N-(Mal-PEG6)-N-bis(PEG3-amine)

Overview

Description

“N-(Mal-PEG6)-N-bis(PEG3-amine)” is a polyethylene glycol (PEG) derivative. It is a linear heterobifunctional PEG reagent with a maleimide and an amine . It is used as a crosslinking reagent with a PEG spacer .

Synthesis Analysis

The synthesis of “N-(Mal-PEG6)-N-bis(PEG3-amine)” involves the use of a PEG-based PROTAC linker . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular structure of “N-(Mal-PEG6)-N-bis(PEG3-amine)” includes a maleimide group and an amine group . The molecular weight is 272.30 g/mol, and the molecular formula is C12H20N2O5 .Chemical Reactions Analysis

The maleimide group in “N-(Mal-PEG6)-N-bis(PEG3-amine)” reacts with a thiol group to form a stable thioether bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

“N-(Mal-PEG6)-N-bis(PEG3-amine)” is a hydrophilic compound, which increases its solubility in aqueous media . It has a molecular weight of 272.30 g/mol and a molecular formula of C12H20N2O5 .Scientific Research Applications

Microwave-Assisted Synthesis

The microwave-assisted synthesis of amine-bis(phenol) ligands in polyethylene glycol (PEG) demonstrates the use of PEG in accelerated chemical reactions. This method significantly reduces preparation time, highlighting the efficiency of PEG-based processes in synthetic chemistry (Kerton et al., 2008).

Antitumor Activity

Research on trans-amine-amidine-Pt(II) cationic complexes, involving different solvents including PEG, reveals the influence of solvent and chemical structure on biological activity. This includes overcoming drug resistance and inducing cancer cell death, emphasizing PEG's role in cancer therapeutics (Marzano et al., 2010).

Synthesis of Bis-Spirooxindoles

A study demonstrated the use of PEG as a solvent in the one-pot synthesis of novel bis-spirooxindole derivatives. This research showcases PEG's utility in promoting efficient, green chemistry practices in pharmaceutical compound synthesis (Safari et al., 2017).

Protein Cross-Linking

In a study on Hemoglobin A, Bis(maleidophenyl)-PEG2000, a bifunctional protein cross-linker, was used to introduce intra-tetrameric cross-links. This application underlines the potential of PEG in modifying protein structures for therapeutic applications (Manjula et al., 2000).

Biomedical Applications of Poly(amido-amine)s

Poly(amido-amine)s (PAAs), synthesized from primary or secondary aliphatic amines and bis(acrylamide)s, have found extensive use in biomedical fields. Their water solubility and biodegradability make them suitable for a variety of applications, including drug delivery and tissue engineering (Ferruti et al., 2002).

Antibacterial Polymeric Coating

PEG-bis-amine has been utilized in the development of antibacterial coatings. These coatings show effective bacterial anti-adhesive and bactericidal properties, demonstrating PEG's potential in creating antibacterial surfaces for medical devices (Cao et al., 2019).

Polycarbonate Urethanes with PEG Side Chains

The study of PEG-modified polycarbonate urethanes highlights their potential for bioconjugation and biomedical applications. This research underscores the adaptability of PEG in creating polymers with specific biological interactions (Xu et al., 2013).

Macroporous Monoliths for Affinity Separations

PEG was used in the synthesis of macroporous polymer discs for affinity separations, illustrating PEG's role in chromatographic applications (Arrua et al., 2010).

Site-Specific PEGylation of Proteins

A study focused on site-specific PEGylation of protein disulfide bonds using a three-carbon bridge. This application is crucial in pharmaceuticals, where PEGylation can improve drug properties like solubility and stability (Balan et al., 2007).

PLLAePEG Copolymers for Micellization

Research on 4-armed PLLAePEG copolymers revealed their use in preferred micellization over thermo-reversible gelation, showing the importance of PEG in polymer chemistry (Wennink et al., 2013).

Mechanism of Action

Target of Action

N-(Mal-PEG6)-N-bis(PEG3-amine) is a linear heterobifunctional PEG reagent . It contains a maleimide and an amine group, which are its primary targets. The maleimide group is reactive towards sulfhydryl groups, while the amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .

Mode of Action

The compound acts as a crosslinking reagent . The maleimide group of the compound reacts with sulfhydryl groups in proteins or other molecules, forming a covalent bond. Simultaneously, the amine group can react with carboxylic acids, activated NHS esters, or carbonyls, forming another covalent bond . This dual reactivity allows the compound to link two different molecules together, hence its role as a crosslinker.

Biochemical Pathways

The exact biochemical pathways affected by N-(Mal-PEG6)-N-bis(PEG3-amine) would depend on the specific molecules it is used to crosslink. In general, the compound can alter protein-protein interactions, protein conformation, and protein function by creating new covalent bonds .

Pharmacokinetics

As a pegylated compound, it is expected to have improved solubility and stability compared to non-pegylated compounds . The PEGylation process can also reduce immunogenicity and increase the compound’s half-life in the body .

Result of Action

The result of the compound’s action is the formation of a stable covalent bond between two different molecules . This can lead to changes in the function, stability, and interactions of the crosslinked molecules .

Action Environment

The action of N-(Mal-PEG6)-N-bis(PEG3-amine) can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the maleimide and amine groups . Additionally, the presence of other reactive groups can compete with the intended targets for reaction with the compound .

Safety and Hazards

Future Directions

“N-(Mal-PEG6)-N-bis(PEG3-amine)” has potential applications in medical research, drug-release, nanotechnology, and new materials research . It can be used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects .

Biochemical Analysis

Biochemical Properties

N-(Mal-PEG6)-N-bis(PEG3-amine) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The hydrophilic nature of N-(Mal-PEG6)-N-bis(PEG3-amine) increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .

Molecular Mechanism

At the molecular level, N-(Mal-PEG6)-N-bis(PEG3-amine) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The maleimide group of N-(Mal-PEG6)-N-bis(PEG3-amine) reacts with a thiol group to form a covalent bond , which can influence the activity of enzymes and other proteins.

properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H71N5O16/c39-5-12-49-18-24-55-27-21-52-15-9-42(10-16-53-22-28-56-25-19-50-13-6-40)36(45)4-11-48-17-23-54-29-31-58-33-34-59-32-30-57-26-20-51-14-7-41-35(44)3-8-43-37(46)1-2-38(43)47/h1-2H,3-34,39-40H2,(H,41,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPICRUTEDPRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H71N5O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)